2-Amino-4-bromobutanoic acid
Overview
Description
2-Amino-4-bromobutanoic acid is a nonnatural amino acid that has garnered interest in organic and medicinal chemistry. It is characterized by the presence of an amino group at the second carbon and a bromine atom at the fourth carbon of the butanoic acid chain. This compound is particularly valuable due to its versatility in synthesizing various nonnatural amino acids and peptidomimetics .
Mechanism of Action
Target of Action
It’s known that this compound is a versatile reagent for the synthesis of nonnatural amino acids .
Mode of Action
2-Amino-4-bromobutanoic acid is prepared starting from N-Boc-glutamic acid α tert-butyl ester . The double tert-butyl protection is necessary to prevent a partial racemisation during Barton’s radical decarboxylation used to transform the γ-carboxylic group into a bromide . This bromide then reacts with different nitrogen, oxygen, and sulphur nucleophiles to give nonnatural amino acids characterized by basic or heterocyclic side chains .
Biochemical Pathways
The compound is used to prepare a conformationally constrained peptidomimetic , suggesting it may influence peptide-related pathways.
Result of Action
Its use in the synthesis of nonnatural amino acids and conformationally constrained peptidomimetics suggests it may have diverse effects depending on the specific compounds synthesized .
Biochemical Analysis
Biochemical Properties
The 2-Amino-4-bromobutanoic acid interacts with various nitrogen, oxygen, and sulphur nucleophiles to give nonnatural amino acids characterized by basic or heterocyclic side chains . The nature of these interactions is largely determined by the bromide group in the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with different nitrogen, oxygen, and sulphur nucleophiles . This leads to the formation of nonnatural amino acids with basic or heterocyclic side chains .
Metabolic Pathways
This compound is involved in the synthesis of nonnatural amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-bromobutanoic acid can be synthesized starting from N-Boc-glutamic acid α-tert-butyl ester. The synthesis involves the following steps :
Protection: The double tert-butyl protection is necessary to prevent partial racemisation during subsequent reactions.
Radical Decarboxylation: Barton’s radical decarboxylation is used to transform the γ-carboxylic group into a bromide.
Nucleophilic Substitution: The bromide reacts with different nitrogen, oxygen, and sulfur nucleophiles to yield nonnatural amino acids characterized by basic or heterocyclic side chains.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. challenges such as partial racemisation during scale-up need to be addressed .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-bromobutanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the fourth carbon is highly reactive and can be substituted by different nucleophiles, such as nitrogen, oxygen, and sulfur nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of the amino and bromine groups suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
2-Amino-4-bromobutanoic acid has several scientific research applications:
Comparison with Similar Compounds
- 2-Bromobutyric acid
- 3-Iodopropionic acid
- Methyl 4-iodobutyrate
- 11-Bromoundecanoic acid
Comparison: 2-Amino-4-bromobutanoic acid is unique due to its specific structure, which allows for versatile nucleophilic substitution reactions. This property makes it particularly valuable for synthesizing nonnatural amino acids and peptidomimetics, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-amino-4-bromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNKFDVIZBWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405450 | |
Record name | 2-amino-4-bromobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10364-50-8 | |
Record name | 2-amino-4-bromobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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